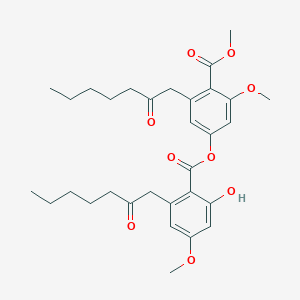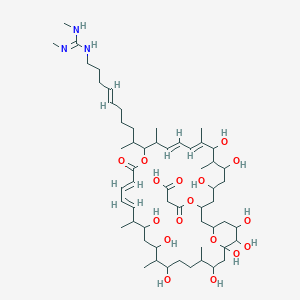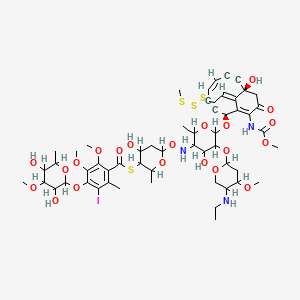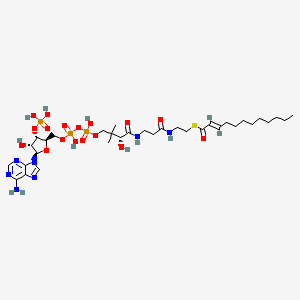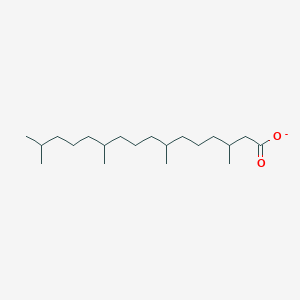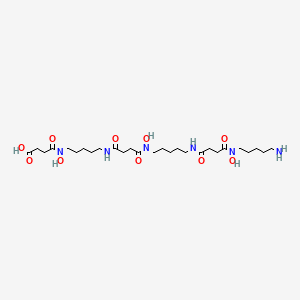
desferrioxamine G
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Desferrioxamine G is an acyclic desferrioxamine and a monocarboxylic acid.
Wissenschaftliche Forschungsanwendungen
Biosynthesis in Bacteria
Desferrioxamine G, a siderophore, is produced by certain bacterial species like Streptomyces coelicolor M145. Research has identified a cluster of genes (desA-D) that directs its biosynthesis in these bacteria. This pathway represents a new family of pathways for siderophore biosynthesis, distinct from the nonribosomal peptide synthetase (NRPS) pathway used by many organisms (Barona-Gómez et al., 2004).
Neuroprotection and Ischemia Tolerance
Desferrioxamine has been found to induce tolerance against cerebral ischemia in vivo and in vitro. It activates hypoxia-inducible transcription factor 1 (HIF-1) and stimulates erythropoietin transcription, both of which are crucial for the brain's response to hypoxia and offer neuroprotection (Prass et al., 2002).
Osteogenesis Promotion
Desferrioxamine can promote bone mineralization, particularly in the context of aluminum-overloaded dialysis patients. It aids osteoblastic differentiation from mesenchymal stem cells by activating beta-catenin signaling cascades, which are crucial for bone health (Qu et al., 2008).
Lung Injury Attenuation
In studies involving acute liver failure and lung dysfunction, desferrioxamine showed beneficial effects by inhibiting oxidative damage and potentially attenuating lung injury (Kalimeris et al., 2007).
Oceanographic Research
Desferrioxamine G has been identified as a siderophore produced by marine bacteria. Its discovery is significant for understanding iron cycles in marine environments and may impact interpretations of iron removal experiments in oceanographic studies (Martinez et al., 2001).
Iron Depletion in Cancer Cells
Iron chelators like desferrioxamine inhibit cell proliferation and induce apoptosis in cancer cells, like human colon adenocarcinoma cells. This reveals a link between cell apoptosis and the disturbance of mitochondrial, signaling, and metabolic pathways due to iron depletion (Sun et al., 2009).
Anticancer Properties
Desferrioxamine has shown anti-proliferative effects against leukemia and neuroblastoma in vitro and in vivo studies, leading to the development of more effective iron chelators as potential anti-cancer agents (Richardson, 2002).
Enhancing Drug Permeability
Desferrioxamine conjugated with caffeine, known as DFO-caffeine, shows iron scavenging ability, antioxidant properties, and enhanced permeation in cell models, suggesting its potential for treating iron overload in less accessible tissues like the brain (Alta et al., 2014).
Eigenschaften
CAS-Nummer |
25400-40-2 |
|---|---|
Produktname |
desferrioxamine G |
Molekularformel |
C27H50N6O10 |
Molekulargewicht |
618.7 g/mol |
IUPAC-Name |
4-[5-[[4-[5-[[4-[5-aminopentyl(hydroxy)amino]-4-oxobutanoyl]amino]pentyl-hydroxyamino]-4-oxobutanoyl]amino]pentyl-hydroxyamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C27H50N6O10/c28-16-4-1-7-19-31(41)24(36)12-10-22(34)29-17-5-2-8-20-32(42)25(37)13-11-23(35)30-18-6-3-9-21-33(43)26(38)14-15-27(39)40/h41-43H,1-21,28H2,(H,29,34)(H,30,35)(H,39,40) |
InChI-Schlüssel |
MIVGUYBAQIHKPJ-UHFFFAOYSA-N |
SMILES |
C(CCN)CCN(C(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)O)O)O)O |
Kanonische SMILES |
C(CCN)CCN(C(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




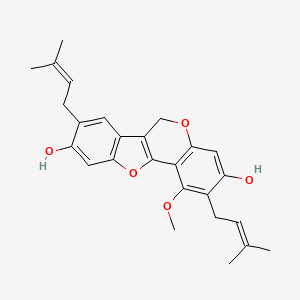
![N-[9-(4-{bis[2-(acetoxymethoxy)-2-oxoethyl]amino}-3-[2-(2-{bis[2-(acetoxymethoxy)-2-oxoethyl]amino}-5-methylphenoxy)ethoxy]phenyl)-6-(dimethylamino)-3H-xanthen-3-ylidene]-N-methylmethanaminium](/img/structure/B1244836.png)
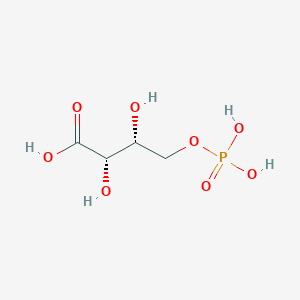
![8-[(1S,2R,3R,4S,6S,7S,8S,9S,12R)-pentacyclo[6.4.0.0(2,7).0(3,6).0(9,12)]dodecan-4-yl]octanoic acid](/img/structure/B1244840.png)
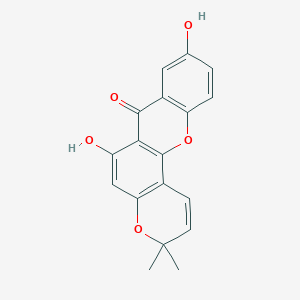
![(3aR,5aS,9aS)-3a,6,6,9a-tetramethyl-1,4,5,5a,7,8,9,9b-octahydrobenzo[e][1]benzofuran-2-one](/img/structure/B1244843.png)
![3-[(4a,6,8,12a,12b-pentahydroxy-3-methyl-1,7,12-trioxo-5,6-dihydro-4H-benzo[a]anthracen-6a-yl)sulfanyl]-2-acetamidopropanoic acid](/img/structure/B1244845.png)
